molecular formula C16H10Cl2N2O2 B5427024 N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B5427024
M. Wt: 333.2 g/mol
InChI Key: YWHLHLNHDRFJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as KP372-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamide derivatives, which have been reported to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes. In addition, it has been reported to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. This compound has also been shown to possess anti-inflammatory and antibacterial properties, which may be attributed to its ability to modulate the expression of various cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is its high potency and selectivity towards HDACs. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, the use of this compound in in vivo studies is limited by its poor solubility and bioavailability. In addition, the toxicity and potential side effects of this compound need to be carefully evaluated before its clinical use.

Future Directions

The potential therapeutic applications of N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide are still being investigated. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer, inflammation, and infectious diseases. In addition, the development of more potent and selective HDAC inhibitors based on the structure of this compound may lead to the discovery of novel anticancer agents.

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 2,3-dichlorobenzoyl chloride with indole-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and a tertiary amine to yield this compound in high yield and purity.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. Several studies have reported the anticancer activity of this compound against different types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to possess anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-5-3-7-13(14(11)18)20-16(22)15(21)10-8-19-12-6-2-1-4-9(10)12/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLHLNHDRFJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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